molecular formula C31H30F3N7O2 B608793 M443 CAS No. 1820684-31-8

M443

Cat. No. B608793
M. Wt: 589.6232
InChI Key: QAQFNUYJUCJMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M443 is an irreversible and specific inhibitor of MRK, a protein kinase . It’s used in research and is not intended for patients .


Molecular Structure Analysis

The molecular formula of M443 is C31H30F3N7O2 . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

M443 has been shown to inhibit the activation of MRK, Chk2, and p38 when used in cell cultures. This inhibition was observed at a concentration of 500 nM M443 .


Physical And Chemical Properties Analysis

M443 is a solid compound with a molecular weight of 589.61 . It is soluble in DMSO at 55 mg/mL .

Scientific Research Applications

  • Radiosensitizing Medulloblastoma Treatment : M443, a small molecule inhibitor of the protein kinase MRK/ZAK, has shown promising results in radiosensitizing medulloblastoma cells. This compound binds to MRK irreversibly and inhibits its activity, leading to an enhanced response to radiation in medulloblastoma cells and potentially reducing the radiation dose needed for effective treatment while minimizing side effects (Markowitz et al., 2016).

  • Further Studies on Medulloblastoma : Additional studies have confirmed the efficacy of M443 in treating medulloblastoma. The compound has shown to significantly extend survival in animal models and exhibits a synergistic effect when combined with radiation therapy, offering a potential therapeutic strategy for this common pediatric brain malignancy (Ruggieri et al., 2015).

  • Inhibition of MRK/ZAK Kinase : Another study investigating the pharmacological inhibition of MRK/ZAK kinase for medulloblastoma treatment further supports the utility of M443. This research highlights the compound's role in inhibiting radiation-induced activation of downstream proteins involved in DNA damage-induced cell cycle arrest, presenting a novel approach to cancer therapy (Ruggieri et al., 2015).

properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFNUYJUCJMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide

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